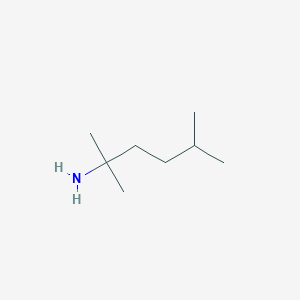
2,5-Dimethylhexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhexan-2-amine is an organic compound classified as an amine. It is characterized by the presence of a nitrogen atom bonded to a carbon atom within a hexane structure. This compound is notable for its unique structural properties, which contribute to its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexan-2-amine typically involves the alkylation of ammonia or primary amines with alkyl halides. One common method is the reductive amination of ketones or aldehydes with ammonia or amines, followed by reduction with hydrogen or other reducing agents .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the reduction of intermediate compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhexan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine to corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated derivatives
Scientific Research Applications
2,5-Dimethylhexan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological responses .
Comparison with Similar Compounds
2,5-Dimethoxyamphetamine: Shares structural similarities but differs in functional groups and applications.
2,5-Dimethylphenethylamine: Similar in structure but varies in its chemical properties and uses
Uniqueness: 2,5-Dimethylhexan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,5-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)5-6-8(3,4)9/h7H,5-6,9H2,1-4H3 |
InChI Key |
PETDUUBILQESSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
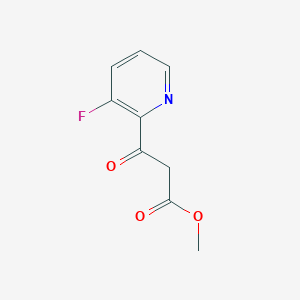
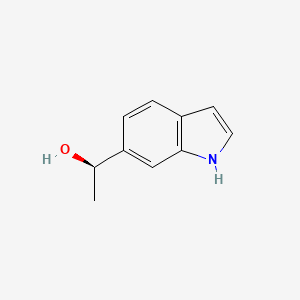
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)

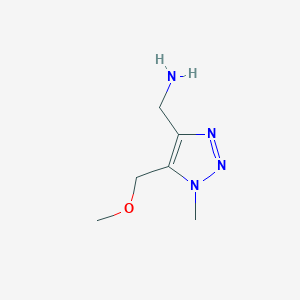
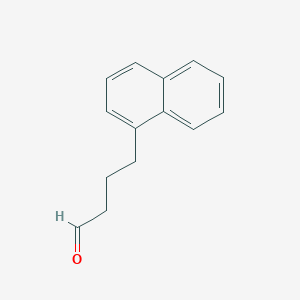
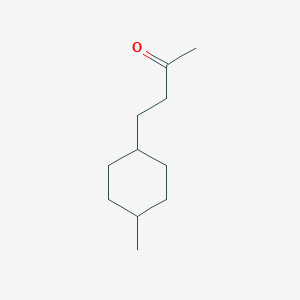


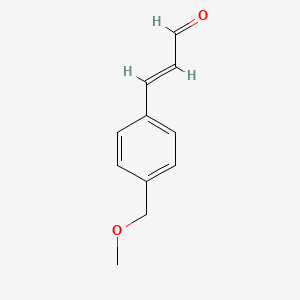

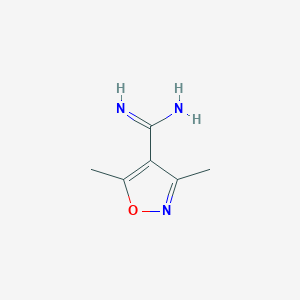
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
